molecular formula C4H4S3 B14738667 3H-1,2-Dithiole-3-thione, 4-methyl- CAS No. 3354-41-4

3H-1,2-Dithiole-3-thione, 4-methyl-

Cat. No.: B14738667
CAS No.: 3354-41-4
M. Wt: 148.3 g/mol
InChI Key: YHKZVQYBNUVXKY-UHFFFAOYSA-N
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Description

Significance of the Dithiolethione Class in Chemical Biology Research

The dithiolethione class of compounds is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets, conferring a range of biological activities. nih.govtandfonline.com These activities include antioxidative, anti-inflammatory, and chemotherapeutic effects. nih.govtandfonline.com A primary focus of research into dithiolethiones is their role in cancer chemoprevention. nih.govaacrjournals.org

The key mechanism underlying the chemopreventive and cytoprotective effects of dithiolethiones is their ability to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govoup.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by a protein called Keap1. oup.com Dithiolethiones can react with cysteine residues on Keap1, leading to the release of Nrf2. oup.comacs.org Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various cytoprotective genes. oup.comnih.govresearchgate.net

This binding event initiates the transcription of a suite of Phase 2 detoxification and antioxidant enzymes, such as: nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1)

Glutathione (B108866) S-transferases (GSTs)

By inducing these enzymes, dithiolethiones enhance the cell's ability to neutralize carcinogens and protect against oxidative stress, which are critical processes in preventing the early stages of carcinogenesis. nih.govoup.com The induction of this Nrf2-mediated pathway is considered the fundamental chemopreventive mechanism of dithiolethiones. nih.gov

Academic Context and Research Landscape of 3H-1,2-Dithiole-3-thione, 4-methyl-

Much of the clinical research on dithiolethiones has centered on Oltipraz (B1677276) (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione), a derivative that has been evaluated in human trials. nih.govnih.gov However, these trials revealed challenges, prompting researchers to investigate other dithiolethione analogs to identify compounds with improved properties. nih.govnih.gov

Research into structure-activity relationships has sought to identify the chemical features that lead to potent Nrf2 activation and enzyme induction. nih.govacs.org Studies have analyzed a range of dithiolethiones, including simple alkyl-substituted derivatives like 3H-1,2-Dithiole-3-thione, 4-methyl-. researchgate.net In comparative studies, some simple alkyl-substituted dithiolethiones have demonstrated greater activity in inducing Phase 2 enzymes than Oltipraz. researchgate.netnih.gov For instance, research involving 17 different dithiolethiones found that 15 of them, many being structurally simpler than Oltipraz, produced a greater induction of NQO1 in vivo. nih.gov

Specifically, in a study comparing various dithiolethiones for their ability to protect against aflatoxin B1 (AFB1)-induced toxicity and tumorigenesis in rats, several compounds were found to be more effective than Oltipraz. nih.gov The ability to inhibit the formation of putative preneoplastic lesions is a key indicator of chemopreventive efficacy. nih.gov Notably, dithiolethiones that were effective at reducing acute liver toxicity were often also effective at preventing tumor development. nih.gov Research has shown that simple alkyl substitutions at the 4- or 5-position of the dithiolethione ring can result in potent biological activity. researchgate.net These findings suggest that structurally less complex derivatives, such as 3H-1,2-Dithiole-3-thione, 4-methyl-, are significant subjects of study within the broader effort to develop effective chemopreventive agents. researchgate.net

Table 2: Selected Research Findings on Dithiolethiones

Research Focus Key Finding Significance Relevant Compounds Source
Mechanism of Action Dithiolethiones activate the Nrf2-ARE pathway, leading to the induction of Phase 2 detoxifying and antioxidant enzymes. This is the primary mechanism for the observed chemopreventive and cytoprotective effects. Dithiolethione class nih.govoup.comnih.gov
Structure-Activity Relationship Studies comparing numerous dithiolethiones showed that many derivatives have greater Phase 2 enzyme-inducing activity than Oltipraz. Highlights the potential for developing more potent chemopreventive agents by modifying the dithiolethione scaffold. Dithiolethione class, Oltipraz nih.govacs.org
Chemopreventive Efficacy Several dithiolethiones, including simple alkyl-substituted ones, were found to be more effective than Oltipraz in preventing AFB1-induced liver tumorigenesis in rats. Identifies specific structural motifs that confer high protective activity in preclinical models. Oltipraz, various dithiolethione analogs researchgate.netnih.gov

| Organ Specificity | Some dithiolethione derivatives have shown potent and specific activity in inducing Phase 2 enzymes in particular organs, such as the bladder. | Offers a strategy for targeted cancer prevention, potentially reducing systemic toxicity. | Dithiolethione class | acs.orgacs.org |

Table 3: Compound Names Mentioned in this Article

Compound Name Synonym(s)
3H-1,2-Dithiole-3-thione, 4-methyl- 4-Methyl-3H-1,2-dithiole-3-thione
3H-1,2-Dithiole-3-thione D3T
4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione Oltipraz

Properties

CAS No.

3354-41-4

Molecular Formula

C4H4S3

Molecular Weight

148.3 g/mol

IUPAC Name

4-methyldithiole-3-thione

InChI

InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3

InChI Key

YHKZVQYBNUVXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSSC1=S

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3H-1,2-Dithiole-3-thiones

A number of synthetic strategies have been developed for the preparation of the 1,2-dithiole-3-thione ring system. To synthesize the specific target compound, 4-methyl-3H-1,2-dithiole-3-thione, these general methods would typically employ a starting material containing a methyl group at the appropriate position.

The sulfuration of 3-oxoesters stands as one of the most frequently utilized methods for synthesizing 3H-1,2-dithiole-3-thiones. mdpi.comnih.gov To produce 4-methyl-3H-1,2-dithiole-3-thione, a 2-methyl-3-oxoester would be the required precursor.

This transformation was first reported in 1979, employing a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene, which afforded the desired products in nearly quantitative yields. nih.gov While effective, modifications to this protocol have been sought to replace the relatively expensive Lawesson's reagent and to simplify the purification process from elemental sulfur. nih.gov

One notable improvement involves the use of phosphorus pentasulfide (P₄S₁₀) in combination with hexamethyldisiloxane (B120664) (HMDO). nih.govresearchgate.net This procedure, developed by Curphey, often provides higher yields of the dithiolethiones compared to the Lawesson's reagent method and simplifies the workup. nih.govresearchgate.net The addition of elemental sulfur to the P₄S₁₀/HMDO mixture has been found to be beneficial for the yields, although the precise role of the added sulfur is not fully understood. nih.gov

Reagent SystemPrecursor for 4-methyl derivativeTypical ConditionsYieldReference
Lawesson's reagent / S₈2-Methyl-3-oxoesterToluene, reflux~39% to near quantitative nih.gov
P₄S₁₀ / S₈ / HMDO2-Methyl-3-oxoester-Generally higher than Lawesson's reagent nih.govresearchgate.net

Another versatile route to 3H-1,2-dithiole-3-thiones involves the use of α-enolic dithioesters or related compounds like dialkyl malonates. mdpi.com For instance, the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P₂S₅) in refluxing xylene, catalyzed by a 2-mercaptobenzothiazole/ZnO mixture, yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.com

More directly, α-enolic dithioesters can be converted to 3H-1,2-dithiole-3-thiones in good to excellent yields by treatment with elemental sulfur and indium(III) chloride (InCl₃) at 90 °C under solvent-free conditions. mdpi.com This method demonstrates good functional group tolerance. mdpi.com To obtain the 4-methyl derivative via this route, an α-enolic dithioester with a methyl group at the β-position would be necessary.

Terminal alkynes can serve as precursors for the synthesis of 5-substituted 3H-1,2-dithiole-3-thiones. mdpi.com A one-pot procedure involves the deprotonation of a terminal alkyne with butyllithium (B86547) (BuLi), followed by treatment with carbon disulfide to form an alkynyldithiocarboxylate. Subsequent reaction with elemental sulfur and the addition of isopropylamine (B41738) leads to the formation of the 5-substituted 1,2-dithiole-3-thione. mdpi.com While this method typically yields 5-substituted products, it highlights the utility of alkyne precursors in building the dithiolethione core.

A more recent development in the synthesis of 1,2-dithioles utilizes tertiary isopropylamines and disulfur (B1233692) dichloride (S₂Cl₂). mdpi.com This approach is a notable alternative to traditional methods that use elemental sulfur for the sulfurization of isopropenyl derivatives. The reactivity of disulfur dichloride is diverse, acting as a sulfurating, chlorinating, and oxidizing agent. mdpi.com The reaction of a suitable tertiary N-isopropylamine with S₂Cl₂ can lead to the formation of the 1,2-dithiole (B8566573) ring. mdpi.com

Several other methods have been reported for the synthesis of the 3H-1,2-dithiole-3-thione scaffold. mdpi.com

From Ketene (B1206846) Dithioacetals: 4-Fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones have been synthesized by heating the corresponding ketene dithioacetals with magnesium bromide and elemental sulfur. mdpi.comresearchgate.net

From Malonodialdehyde Dimethylacetal: The parent, unsubstituted 3H-1,2-dithiole-3-thione can be prepared by heating malonodialdehyde dimethylacetal with a mixture of elemental sulfur and P₄S₁₀ in pyridine. mdpi.com

From Dipropyl Polysulfides: Thermolysis of dipropyl polysulfides at high temperatures (350 °C) has also yielded the parent 1,2-dithiole-3-thione. mdpi.com

For Benzo-fused Derivatives: 3H-Benzo mdpi.comnih.govdithiole-3-thiones can be prepared from potassium sulfide (B99878) and 2-halobenzaldehydes in moderate-to-good yields. tandfonline.com

Reaction Mechanisms in 3H-1,2-Dithiole-3-thione Synthesis

The mechanisms for the formation of the 3H-1,2-dithiole-3-thione ring vary with the synthetic pathway.

For the sulfuration of 3-oxoesters , the reaction with reagents like Lawesson's reagent or P₄S₁₀ is thought to proceed through initial thionation of the ketone carbonyl group to form a 3-thioxoester. This is followed by enethiolization and subsequent reaction with sulfurating agents to install the disulfide bond, leading to cyclization. The exact sequence of events and the role of elemental sulfur in enhancing yields are not yet fully detailed. nih.gov

In the synthesis from tertiary N-isopropylamines , a plausible mechanism involves the initial addition of a disulfur dichloride molecule. mdpi.com This is followed by the formation of the 1,2-dithiole ring, which then undergoes oxidation and chlorination to form a 3-chlorodithiolium salt. Subsequent reaction with a sulfur nucleophile, likely generated from sulfur and triethylamine (B128534), introduces the thione group. mdpi.com

For the synthesis of 3H-benzo mdpi.comnih.govdithiole-3-thiones from 2-halobenzaldehydes and potassium sulfide, a proposed mechanism involves the initial formation of a thiolate from the aldehyde. This is followed by an intramolecular nucleophilic substitution of the halide, leading to the dithiole ring, and subsequent transformations to yield the final thione product. tandfonline.com

Hydrogen Abstraction Reactions in Byproduct Formation

The synthesis of 3H-1,2-dithiole-3-thiones can sometimes be accompanied by the formation of byproducts, particularly under harsh reaction conditions. While specific studies on byproduct formation for 4-methyl-3H-1,2-dithiole-3-thione are not extensively documented, the general principles of sulfurization reactions suggest that hydrogen abstraction can play a role. For instance, methods that employ elemental sulfur at high temperatures may involve radical mechanisms. In such processes, reactive sulfur species can abstract hydrogen atoms from the methyl group or other aliphatic precursors, leading to the formation of undesired dimeric or polymeric materials. The high temperatures required for some synthetic routes, occasionally reaching up to 200°C, can facilitate these side reactions. mdpi.com

Thiol Reactions and Conversion Pathways

The reactivity of the 3H-1,2-dithiole-3-thione core towards nucleophiles, including thiols, opens up various conversion pathways. The electrophilic nature of the carbon atoms in the dithiolethione ring allows for nucleophilic attack by thiols. This can lead to a range of products depending on the reaction conditions and the structure of the thiol.

One documented pathway involves the synthesis of 5-alkylthio-3H-1,2-dithiole-3-thiones from the reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide. nih.gov While this is a synthetic route to a thiol-substituted dithiolethione rather than a reaction of a pre-formed one, it highlights the compatibility of the dithiolethione core with thiol moieties.

Furthermore, the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate has been shown to unexpectedly yield 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione), indicating a complex reaction cascade where a thiol or thiolate intermediate could be involved in a nucleophilic substitution. researchgate.net Based on the general reactivity of this class of compounds, it is plausible that direct reaction of 4-methyl-3H-1,2-dithiole-3-thione with a thiol could lead to ring-opening or substitution at the C5 position, displacing a substituent or, under certain conditions, leading to the formation of a disulfide and the reduced dithiole.

Ring Transformations and Derivatization Strategies of Dithiolethiones

The 3H-1,2-dithiole-3-thione ring system is a versatile scaffold for the synthesis of other heterocyclic structures. These transformations often involve cycloaddition reactions or the replacement of the sulfur atoms. mdpi.comnih.gov

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition is a powerful tool for constructing five-membered rings. wikipedia.org 3H-1,2-dithiole-3-thiones can participate in these reactions, typically with the exocyclic thione group acting as the dipolarophile. mdpi.com For example, the reaction of 3H-1,2-dithiole-3-thiones with nitrilimines proceeds via a 1,3-dipolar cycloaddition at the C=S bond. This is often followed by a spontaneous ring opening of the dithiole ring and extrusion of a sulfur atom, leading to the formation of a 1,3,4-thiadiazole (B1197879) ring. mdpi.com

While specific examples with 4-methyl-3H-1,2-dithiole-3-thione are not always detailed, the general reactivity pattern is well-established for the dithiolethione class. The reaction of various substituted 3H-1,2-dithiole-3-thiones with diarylnitrilimines has been shown to produce 1,3,4-thiadiazolines in moderate to high yields. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Dithiolethiones

Dithiolethione ReactantDipoleProductYield (%)Reference
Fused 1,2-dithiole-3-thioneSymmetric diarylnitrilimines1,3,4-ThiadiazolinesModerate to High mdpi.com
5-Phenylthio-4-chloro-1,2-dithiole-3-thioneDiarylnitriliminesThiadiazolesGood mdpi.com
5-Phenoxy-4-chloro-1,2-dithiole-3-thioneDiarylnitriliminesThiadiazolesModerate mdpi.com

Replacement of Sulfur Atoms

The sulfur atoms in the 3H-1,2-dithiole-3-thione ring can be replaced to form other heterocyclic systems. These reactions often involve treatment with reagents that can insert carbon or nitrogen atoms into the ring. For instance, the reaction of 3H-1,2-dithiole-3-thiones with activated alkynes can lead to the formation of thiophene (B33073) derivatives. mdpi.com

Another important transformation is the conversion of the exocyclic thione group into a carbonyl group or a methylene (B1212753) group. This allows for further functionalization and the creation of a wider range of derivatives.

Other Heterocyclic System Formations

Beyond simple sulfur replacement, the 3H-1,2-dithiole-3-thione scaffold can be transformed into a variety of other heterocyclic systems through more complex reaction cascades. These can be initiated by nucleophilic attack, leading to ring opening and subsequent recyclization. For example, reactions with compounds containing active methylene groups can lead to the formation of thiopyran derivatives. mdpi.com

The reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene nitriles in the presence of triethylamine has been reported to yield fused and isolated thiine derivatives. The initial step is proposed to be a nucleophilic attack of the methylene group at the C-5 position of the dithiole ring. This type of reactivity can be extrapolated to 4-methyl-3H-1,2-dithiole-3-thione, suggesting that it can serve as a precursor for various other sulfur-containing heterocycles.

Molecular Mechanisms of Action and Biological Targets

Transcriptional Regulation of Cellular Defense Systems

The primary mechanism by which 1,2-dithiole-3-thiones exert their protective effects is through the transcriptional upregulation of a wide array of genes involved in cellular defense. This is achieved predominantly through the activation of the Nrf2/Keap1 signaling pathway, a central regulator of the antioxidant and detoxifying response in cells.

Under normal, unstressed conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low. nih.gov Compounds like D3T are potent inducers of this pathway. lktlabs.comnih.govnih.gov

Activation of the Nrf2/Keap1 Signaling Pathway

Disruption of Keap1-Nrf2 Protein-Protein Interactions

The activation of Nrf2 by dithiolethiones is initiated by the disruption of the Keap1-Nrf2 protein-protein interaction. nih.gov Dithiolethiones are electrophilic molecules that can react with nucleophilic groups on proteins. nih.gov Specifically, they target the highly reactive sulfhydryl groups of cysteine residues within the Keap1 protein. This interaction is believed to induce a conformational change in Keap1, which in turn hinders its ability to bind to Nrf2 and target it for degradation. nih.gov This disruption is a critical step, allowing newly synthesized Nrf2 to avoid degradation and accumulate within the cytoplasm.

Nuclear Translocation of Nrf2 and Antioxidant Response Element (ARE) Binding

Once freed from Keap1-mediated repression, stabilized Nrf2 translocates into the nucleus. mdpi.com In the nucleus, Nrf2 forms a heterodimer with a small Maf (musculoaponeurotic fibrosarcoma) protein. This Nrf2-Maf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous target genes. nih.gov This binding event initiates the transcription of a battery of cytoprotective genes, orchestrating a comprehensive cellular defense against oxidative and electrophilic stress. mdpi.comnih.gov

Role of Specific Cysteine Residues in Keap1 Modification

The Keap1 protein is rich in cysteine residues, which act as sensors for various electrophiles and oxidants. nih.gov Research has identified several key cysteine residues that are critical for its function as a repressor of Nrf2. While many cysteines can be modified, studies have highlighted Cysteine 273 (Cys273) and Cysteine 288 (Cys288) as being particularly crucial for the response to inducers. nih.gov Modification of these specific residues is thought to trigger a conformational change in Keap1 that leads to the release of Nrf2. nih.gov The reaction of dithiolethiones with these sensor cysteines effectively disables the Keap1-dependent degradation machinery, leading to robust Nrf2 stabilization and activity. nih.gov

Involvement of Extracellular Signal-Regulated Kinase (ERK1/2) Signaling Pathway

The activation of Nrf2 by D3T is not solely dependent on direct Keap1 modification. Studies have shown that the Extracellular Signal-Regulated Kinase (ERK) signaling pathway also plays a significant role. nih.gov Treatment with D3T has been shown to activate ERK1/2. nih.gov The use of pharmacological inhibitors of the ERK1/2 pathway has been found to largely block the D3T-induced nuclear accumulation of Nrf2 and the subsequent expression of ARE-driven genes. nih.gov This suggests that the phosphorylation cascade mediated by ERK1/2 is an associated, and likely necessary, step in the activation process of Nrf2 following exposure to dithiolethiones. nih.govnih.gov

The ultimate outcome of Nrf2 activation by compounds such as 4-methyl-3H-1,2-dithiole-3-thione is the coordinated induction of a large suite of cytoprotective genes. These are often categorized as Phase II detoxification enzymes, antioxidant enzymes, and other stress-response proteins. nih.gov

Derivatives of 3H-1,2-dithiole-3-thione are known to be potent inducers of these enzymes, a key part of their chemoprotective effect. nih.gov Studies on D3T have demonstrated its remarkable efficacy in increasing the activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs) in a variety of tissues. nih.govnih.gov NQO1 is a flavoprotein that detoxifies harmful quinones, preventing them from generating reactive oxygen species, while GSTs conjugate glutathione to a wide range of electrophilic toxins, neutralizing them and facilitating their excretion.

Beyond these classical Phase II enzymes, the Nrf2 pathway also upregulates the expression of other critical cytoprotective genes. These include heme oxygenase-1 (HO-1), an enzyme that degrades pro-oxidant heme into biliverdin (B22007) (an antioxidant), and enzymes involved in glutathione synthesis, thereby boosting the cell's primary antioxidant capacity. nih.gov

The table below summarizes key genes and proteins induced by D3T, the parent compound of 4-methyl-3H-1,2-dithiole-3-thione, through the activation of the Nrf2 pathway.

Gene/Protein Function Reference
NAD(P)H:quinone oxidoreductase 1 (NQO1)Detoxification of quinones, antioxidant defense nih.govnih.govnih.gov
Glutathione S-transferases (GSTs)Conjugation and detoxification of electrophiles nih.gov
Heme Oxygenase-1 (HO-1)Heme catabolism, antioxidant, anti-inflammatory nih.gov
Glutathione (GSH)Major intracellular antioxidant, detoxification nih.gov

Induction of Phase II Detoxification Enzymes and Other Cytoprotective Genes

NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NQO1 is a critical phase II detoxification enzyme that catalyzes the two-electron reduction of quinones and their derivatives to less reactive hydroquinones, using NADH or NADPH as electron donors. nih.gov This obligatory two-electron reduction bypasses the formation of unstable and highly reactive semiquinone radicals that can arise from one-electron reductions, thus preventing redox cycling and the generation of reactive oxygen species (ROS). nih.govnih.gov

Treatment with 3H-1,2-dithiole-3-thione (D3T) has been shown to be a powerful method for inducing NQO1 expression in various cell types. nih.gov In SH-SY5Y neuroblastoma cells and primary human neurons, exposure to D3T resulted in a significant increase in both NQO1 protein levels and NQO1 mRNA expression. nih.gov This induction of NQO1 is a key component of the cytoprotective effects observed against toxins like dopamine (B1211576) and 6-hydroxydopamine, which can produce harmful electrophilic quinones. nih.govnih.gov The upregulation of NQO1 by D3T attenuates the formation of protein-bound quinones and protects against oxidative damage. nih.gov

Table 1: Effect of 3H-1,2-dithiole-3-thione (D3T) on NQO1 Expression

Cell TypeTreatmentEffect on NQO1Reference
SH-SY5Y Neuroblastoma Cells10–100 μM D3T for 24hSignificant increase in NQO1 levels and mRNA expression. nih.gov
Primary Human Neurons10–100 μM D3T for 24hSignificant increase in NQO1 levels. nih.gov
PC12 Neuronal CellsD3T Pre-treatmentInduction of NQO1. nih.gov
Glutathione S-Transferases (GSTs)

Glutathione S-Transferases are a family of multifunctional enzymes central to cellular detoxification. Their primary mechanism involves catalyzing the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic center of a wide range of toxic substrates. This conjugation reaction renders the toxins more water-soluble and facilitates their excretion from the cell.

The induction of GSTs is a well-documented effect of D3T treatment. In cultured rat H9C2 cardiomyocytes, D3T led to a significant induction of both total GST activity and the specific mRNA expression of the GSTA subunit. This upregulation was shown to be a crucial factor in protecting the cardiac cells from the toxicity of 4-hydroxy-2-nonenal (HNE), an electrophilic product of lipid peroxidation. However, the induction of GSTs by D3T can be cell-type specific. For instance, in human neuroblastoma SH-SY5Y cells, D3T treatment caused a marked induction of glutathione (GSH) levels but did not significantly increase GST activity, suggesting that in these cells, the protective mechanism against certain toxins relies more heavily on direct conjugation with the enhanced GSH pool rather than GST-catalyzed reactions.

Table 2: Effect of 3H-1,2-dithiole-3-thione (D3T) on GST Expression and Activity

Cell TypeTreatmentEffect on GSTReference
Rat H9C2 CardiomyocytesD3T TreatmentSignificant induction of GST activity and GSTA mRNA expression.
Human SH-SY5Y Neuroblastoma Cells10-100 µM D3TNo significant induction of GST activity.
Epoxide Hydrolase

Epoxide hydrolases (EHs) are critical detoxification enzymes that belong to the α/β hydrolase fold superfamily. The primary function of microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) is to metabolize highly reactive and potentially carcinogenic epoxide compounds into less reactive trans-dihydrodiols. This is achieved through a two-step catalytic mechanism: first, a nucleophilic attack by an aspartate residue in the enzyme's active site forms a covalent hydroxyalkyl-enzyme intermediate. In the second step, this ester intermediate is hydrolyzed by an activated water molecule, releasing the diol product and regenerating the enzyme.

The induction of phase II enzymes by D3T via the Nrf2 pathway is a central aspect of its protective action. nih.gov Studies have demonstrated that D3T is an effective inducer of hepatic phase II and antioxidative enzymes, a group that includes microsomal epoxide hydrolase. This induction enhances the liver's capacity to neutralize harmful epoxides derived from xenobiotics.

Superoxide (B77818) Dismutase (SOD)

Superoxide dismutase is a frontline antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action is a vital defense mechanism, as unregulated superoxide can damage critical biomolecules like DNA, proteins, and lipids. There are different forms of SOD, including the manganese-containing SOD (MnSOD or SOD2) located in the mitochondria.

Studies in rats have shown that treatment with D3T significantly induces MnSOD. This induction occurs at both the transcriptional and translational levels, leading to a substantial increase in enzyme activity. Interestingly, the mechanism of induction may involve a feedback loop, as research has shown that D3T can react with thiols, such as glutathione, to generate superoxide radicals. nih.gov This initial burst of superoxide may act as a signaling molecule to activate the Nrf2 pathway, leading to the subsequent upregulation of protective enzymes like SOD. nih.gov

Table 3: Effect of 3H-1,2-dithiole-3-thione (D3T) on Superoxide Dismutase in Rats

ParameterFold IncreaseReference
MnSOD mRNA (1.0, 3.0, 4.0 kb species)2.9x, 5.9x, 3.7x
MnSOD Protein1.7x
MnSOD Enzyme Activity4.6x
Catalase (CAT)

Catalase is an essential antioxidant enzyme that plays a crucial role in the detoxification of hydrogen peroxide (H₂O₂), a byproduct of various metabolic processes, including the reaction catalyzed by superoxide dismutase. The mechanism of CAT involves the rapid decomposition of H₂O₂ into water (H₂O) and molecular oxygen (O₂). By efficiently removing H₂O₂, catalase prevents the formation of the highly damaging hydroxyl radical (•OH) via the Fenton reaction.

Table 4: Effect of 3H-1,2-dithiole-3-thione (D3T) on Catalase in Rats

ParameterFold IncreaseReference
Catalase mRNA2.4x
Catalase Protein1.5x
Catalase Activity2.3x
Glutathione Peroxidase (GPx) and Glutathione Reductase (GR)

Glutathione Peroxidase and Glutathione Reductase are two interconnected enzymes that are fundamental to the glutathione-based antioxidant system. nih.gov The mechanism of GPx involves the reduction of hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using reduced glutathione (GSH) as the electron donor. This process results in the oxidation of GSH to glutathione disulfide (GSSG).

Glutathione Reductase then catalyzes the reduction of GSSG back to two molecules of GSH, using NADPH as a cofactor. This recycling is vital for maintaining a high intracellular ratio of GSH to GSSG, which is essential for cellular redox homeostasis and antioxidant defense.

D3T has been shown to induce both GPx and GR. nih.gov In pancreatic RINm5F beta-cells, incubation with D3T led to a significant induction of both enzymes, alongside an increase in the cellular GSH pool. This coordinated upregulation of the glutathione system provides robust protection against oxidative injury.

Gamma-Glutamylcysteine Ligase (γGCL)

The enzyme γ-glutamylcysteine ligase (GCL), previously known as γ-glutamylcysteine synthetase, is the rate-limiting enzyme in the biosynthesis of glutathione (GSH). nih.gov GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The catalytic subunit possesses all the enzymatic activity, while the modifier subunit regulates the affinity of the catalytic subunit for its substrates. nih.gov

Research has shown that 3H-1,2-dithiole-3-thione can induce the expression of GCL. For instance, treatment of pancreatic RINm5F beta-cells with 3H-1,2-dithiole-3-thione resulted in an increased expression of both GCL protein and its corresponding mRNA. johnshopkins.edu This upregulation of GCL is a critical component of the compound's ability to enhance cellular glutathione levels.

Modulation of Glutathione Homeostasis

Glutathione is a crucial intracellular antioxidant, playing a vital role in protecting cells from damage induced by oxidative stress and electrophiles. The modulation of its homeostasis is a key aspect of the biological activity of 3H-1,2-dithiole-3-thione.

Regulation of Glutathione Biosynthesis

3H-1,2-dithiole-3-thione has been demonstrated to upregulate the biosynthesis of glutathione. nih.gov Studies in human neuroblastoma SH-SY5Y cells showed that incubation with 3H-1,2-dithiole-3-thione led to a significant, concentration- and time-dependent increase in glutathione levels. This effect was accompanied by an increased mRNA expression of γ-glutamylcysteine ligase (GCL), the pivotal enzyme in glutathione synthesis. nih.gov The critical role of GCL in this process was further highlighted by the fact that buthionine sulfoximine (B86345) (BSO), an inhibitor of GCL, abolished the 3H-1,2-dithiole-3-thione-mediated induction of glutathione. johnshopkins.edu

Similarly, in rat H9C2 cardiomyocytes, treatment with 3H-1,2-dithiole-3-thione resulted in a significant induction of both glutathione and the mRNA expression of the GCL catalytic subunit. nih.gov This indicates that the compound's ability to enhance glutathione biosynthesis is not cell-type specific.

Impact on Intracellular and Mitochondrial Glutathione Levels

The induction of glutathione synthesis by 3H-1,2-dithiole-3-thione directly leads to elevated intracellular glutathione levels. In rat H9C2 cardiomyocytes, these elevated glutathione levels were sustained for at least 72 hours after the removal of the compound from the culture medium. nih.gov However, the impact on glutathione levels can be complex and context-dependent. In a study using SH-SY5Y cells, while 3H-1,2-dithiole-3-thione increased basal glutathione concentrations, it surprisingly potentiated the depletion of intracellular glutathione when co-exposed to advanced glycation end products (AGEs). nih.gov

Cellular ModelEffect of 3H-1,2-dithiole-3-thione on GlutathioneReference
SH-SY5Y Human Neuroblastoma CellsMarked concentration- and time-dependent induction of GSH. nih.gov
Rat H9C2 CardiomyocytesSignificant induction of GSH, which remained elevated for at least 72 hours post-treatment. nih.gov
Pancreatic RINm5F Beta-CellsSignificant induction of GSH. johnshopkins.edu
SH-SY5Y Human Neuroblastoma CellsIncreased basal GSH concentrations, but potentiated GSH depletion in the presence of AGEs. nih.gov

Mechanisms of Oxidative Stress Response

3H-1,2-dithiole-3-thione is involved in the cellular response to oxidative stress through various mechanisms, including the generation of reactive oxygen species and the modulation of DNA integrity.

Thiol-Dependent Production of Reactive Oxygen Species (ROS)

Research has provided evidence that 3H-1,2-dithiole-3-thione, in the presence of thiols such as glutathione, can mediate the conversion of molecular oxygen into reactive oxygen species (ROS). nih.govacs.org This process is thought to be a key chemical property, alongside its electrophilicity, that may contribute to its biological activities. The production of these reactive oxygen species is believed to occur through a series of reactions involving the conversion of molecular oxygen to a peroxide species, which then undergoes a trace metal-catalyzed, Fenton-type reaction to generate oxygen radicals. acs.org

Interestingly, while often viewed as detrimental, the generation of ROS can also act as a signaling mechanism to modulate gene expression, including the induction of protective phase II enzymes. nih.govacs.org However, in certain contexts, this ROS production can have negative consequences. For example, in SH-SY5Y cells, 3H-1,2-dithiole-3-thione was found to potentiate AGE-induced ROS formation. nih.gov

Modulation of DNA Cleavage

The thiol-dependent production of oxygen radicals by 3H-1,2-dithiole-3-thione has been shown to induce DNA cleavage. nih.govacs.org In a plasmid-based assay, micromolar concentrations of the compound were found to efficiently cleave DNA. acs.org This DNA cleavage was suppressed by the removal of molecular oxygen, the addition of radical scavenging agents, and the peroxide-destroying enzyme catalase, supporting the role of ROS in this process. acs.org

Experimental ConditionObservationImplicationReference
Plasmid DNA with 3H-1,2-dithiole-3-thione and thiolsEfficient DNA cleavage.The compound, in the presence of thiols, can induce DNA damage. acs.org
Removal of molecular oxygenSuppression of DNA cleavage.The DNA cleavage is oxygen-dependent. acs.org
Addition of radical scavengers (e.g., mannitol)Suppression of DNA cleavage.The DNA cleavage is mediated by oxygen radicals. acs.org
Addition of catalaseSuppression of DNA cleavage.A peroxide species is an intermediate in the generation of the DNA-cleaving radicals. acs.org

Interaction with Protein Thiol Residues

The compound 3H-1,2-dithiole-3-thione (D3T) and its derivatives are known to interact with protein thiol residues. This interaction is a key aspect of their biological activity. The reaction of D3T with thiols, such as the reduced form of glutathione (GSH), can lead to the generation of superoxide radicals. nih.govnih.gov This process is believed to have implications for the chemoprotective effects of dithiolethiones. nih.gov

The interaction with thiol groups is also implicated in the regulation of signaling pathways. For instance, dithiolethiones have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) through covalent modification of specific cysteine residues on proteins within this pathway. nih.gov This modification alters the function of these proteins, thereby suppressing NF-κB-mediated inflammatory responses.

Interplay with Protein Kinase C (PKC) and NADPH Oxidase

The activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), is a complex process that can be influenced by Protein Kinase C (PKC). nih.gov In certain cellular contexts, PKC can directly or indirectly lead to the activation of NADPH oxidase. nih.gov For example, in response to stimuli like angiotensin-II, PKC can contribute to the phosphorylation and subsequent activation of NADPH oxidase subunits. nih.gov

While direct studies on the interplay of 4-methyl-3H-1,2-dithiole-3-thione with both PKC and NADPH oxidase are limited, the known effects of dithiolethiones on redox-sensitive pathways suggest a potential for interaction. Given that dithiolethiones can modulate cellular redox status through interactions with thiols and induction of antioxidant enzymes, they may indirectly influence PKC and NADPH oxidase activity, as these are both redox-sensitive systems. nih.govnih.gov NADPH oxidases are a family of enzymes that mediate a variety of cellular responses, including cell growth, apoptosis, and innate immunity. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

Inhibition of NF-κB Signaling

A significant anti-inflammatory mechanism of 3H-1,2-dithiole-3-thione (D3T) involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. frontiersin.orgmdpi.com D3T has been shown to suppress the activation of NF-κB in various cell types, including macrophages. nih.gov

This inhibition can occur through multiple mechanisms. One proposed mechanism is the covalent modification of key proteins in the NF-κB pathway by dithiolethiones. nih.gov Additionally, D3T's ability to induce antioxidant enzymes can quench reactive oxygen species (ROS) that are often required for NF-κB activation. frontiersin.org Studies using macrophages have demonstrated that pretreatment with D3T suppresses lipopolysaccharide (LPS)-induced NF-κB activation, leading to a decrease in the production of pro-inflammatory mediators. nih.govnih.gov This inhibitory effect on NF-κB signaling is a central component of the anti-inflammatory properties of D3T. nih.govnih.gov

Inhibition of Pathogenic T-Helper Cell Differentiation (Th1, Th17)

Research has demonstrated that 3H-1,2-dithiole-3-thione (D3T) inhibits the differentiation of pathogenic T-helper (Th) cells, specifically Th1 and Th17 cells. nih.gov These T-cell subsets are key drivers of inflammation in various autoimmune diseases. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17). nih.gov By preventing the differentiation of naive T cells into these pro-inflammatory lineages, D3T can attenuate the adaptive immune response that contributes to tissue damage in autoimmune conditions. nih.gov

Repression of Microglia Activation and Inflammatory Cytokine Expression

3H-1,2-dithiole-3-thione (D3T) has been shown to repress the activation of microglia and the expression of inflammatory cytokines in these cells. nih.gov Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in neuroinflammation. mdpi.comnih.gov When activated by injury or infection, microglia release a variety of pro-inflammatory cytokines and chemokines. mdpi.complos.org The ability of D3T to suppress microglial activation and the subsequent release of these inflammatory mediators suggests a potential neuroprotective role for this compound in conditions associated with neuroinflammation. nih.gov

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune system by responding to pathogens and cellular stress signals. mdpi.comfrontiersin.org Its activation leads to the cleavage of pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, driving inflammatory processes. frontiersin.orgnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govresearchgate.netfrontiersin.org

Scientific studies have demonstrated that 3H-1,2-dithiole-3-thione (D3T), the parent compound of the 4-methyl derivative, effectively inhibits the activation of the NLRP3 inflammasome. nih.govnih.gov In experimental models of psoriasis, a chronic autoimmune skin disease, treatment with D3T led to a significant reduction in the expression of the NLRP3 inflammasome and cleaved caspase-1 in skin samples. mdpi.comresearchgate.netnih.gov This inhibitory effect was also observed in TNF-α stimulated human keratinocyte (HaCaT) cells, where D3T suppressed the expression of NLRP3, caspase-1, and IL-1β. researchgate.netnih.govnih.gov These findings underscore the potential of targeting the NLRP3 inflammasome as a therapeutic strategy for inflammatory conditions. nih.govnih.gov

Table 1: Effect of D3T on NLRP3 Inflammasome Components and Related Cytokines

Model System Treatment Target Molecule Observed Effect Reference
Imiquimod-induced psoriasis mouse model D3T NLRP3 Inflammasome Decreased expression mdpi.comnih.gov
Imiquimod-induced psoriasis mouse model D3T Cleaved Caspase-1 Decreased expression researchgate.netnih.gov
Imiquimod-induced psoriasis mouse model D3T Serum IL-6, IL-17A Reduced levels researchgate.netnih.gov
TNF-α stimulated HaCaT cells D3T NLRP3 Inhibited expression nih.govnih.gov
TNF-α stimulated HaCaT cells D3T Caspase-1 Inhibited expression nih.govnih.gov

Involvement of the JNK Pathway in Inflammasome Inhibition

Further mechanistic studies have elucidated the role of the c-Jun N-terminal kinase (JNK) pathway in the D3T-mediated inhibition of the NLRP3 inflammasome. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.

Research has revealed that D3T inhibits NLRP3 inflammasome activation specifically by targeting the JNK pathway in keratinocytes. researchgate.netnih.govnih.gov In TNF-α stimulated HaCaT cells, the application of D3T was shown to inhibit the phosphorylation of JNK, thereby blocking the downstream activation of the NLRP3 inflammasome. nih.gov This specific mechanism highlights a crucial link between the JNK signaling cascade and inflammasome regulation, presenting a targeted pathway for the anti-inflammatory effects of dithiolethiones.

Other Identified Molecular Pathways and Biological Interactions

Beyond its well-documented anti-inflammatory effects, the class of dithiolethiones, including D3T, interacts with several other molecular pathways, particularly those involved in cellular metabolism.

Modulation of Lipid Metabolism Pathways

Dithiolethiones have been found to influence key aspects of lipid metabolism. This modulation is often linked to the activation of central metabolic regulators like AMP-activated protein kinase (AMPK).

The parent compound, D3T, has been shown to activate AMPK. nih.gov AMPK is a critical serine/threonine protein kinase that acts as a master regulator of cellular energy homeostasis, including the uptake and oxidation of fatty acids. nih.govyoutube.com By activating AMPK, D3T can influence fatty acid metabolism. Furthermore, the broader class of dithiolethiones is known to affect lipogenesis (the metabolic formation of fat) through the AMPK-S6K1 pathway, suggesting a role in managing hepatic steatosis. nih.gov Related sulfur-containing compounds, known as 3-thia fatty acids, have been shown to increase fatty acid oxidation in the liver by inhibiting malonyl-CoA synthesis and inducing key enzymes for fatty acid transport and breakdown. researchgate.net

Direct research specifically linking 3H-1,2-dithiole-3-thione, 4-methyl- or its parent compound D3T to the modulation of androgen and estrogen metabolism is currently limited. The metabolism of sex steroids involves a complex cascade of enzymes, such as 5alpha-reductase and aromatase. nih.gov While some organosulfur compounds can interact with these pathways, dedicated studies are required to determine if dithiolethiones exert a significant and direct influence on androgen and estrogen synthesis or receptor activity. nih.gov

Evidence directly connecting dithiolethiones to the regulation of sterol biosynthesis, including cholesterol, is not well-established in the current literature. However, related compounds offer some insight. For instance, studies on 3-thia fatty acids have demonstrated an inhibitory effect on cholesterol synthesis in hepatocytes. researchgate.net Given that AMPK activation, a known effect of D3T, can lead to the phosphorylation and inhibition of HMG-CoA reductase (a key enzyme in cholesterol synthesis), a plausible indirect link may exist. Nevertheless, further investigation is needed to confirm a direct role for 4-methyl-3H-1,2-dithiole-3-thione in modulating the sterol biosynthesis pathway.

Impact on Antigen Presentation Pathways

There is no specific information available in the reviewed scientific literature regarding the impact of 4-methyl-3H-1,2-dithiole-3-thione on antigen presentation pathways. The process of antigen presentation involves the display of peptide fragments by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells (APCs), a critical step for initiating adaptive immune responses. glycopedia.eumdpi.com While some studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), have shown immunomodulatory effects, such as the suppression of dendritic cell activation, these findings cannot be directly attributed to the 4-methyl derivative without specific investigation.

Influence on Tryptophan Metabolism Pathways

No scientific literature was identified that describes the influence of 4-methyl-3H-1,2-dithiole-3-thione on tryptophan metabolism. Tryptophan metabolism is a crucial biochemical process that follows several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, producing a variety of bioactive metabolites that regulate physiological functions such as immune responses and neurotransmission. nih.govnih.govmdpi.com The role, if any, of 4-methyl-3H-1,2-dithiole-3-thione in modulating these complex pathways has not been reported.

Activation of Protein Phosphatase 2A (PP2A) Activity and PI3K/Akt Signaling Inhibition

The role of 4-methyl-3H-1,2-dithiole-3-thione in the activation of Protein Phosphatase 2A (PP2A) and subsequent inhibition of the PI3K/Akt signaling pathway is not definitively established in the available literature. Studies on a compound referred to as "ACS-1," described as a prototypical dithiolethione, have shown inhibition of the PI3K/Akt/mTOR pathway through the activation of the tumor suppressor PP2A. However, the precise chemical identity of ACS-1 as 4-methyl-3H-1,2-dithiole-3-thione could not be confirmed in the reviewed literature. PP2A is a critical serine/threonine phosphatase that negatively regulates multiple oncogenic signaling cascades, and its activation is a therapeutic strategy in cancer research. nih.govresearchgate.netnih.govmerckmillipore.com Without explicit confirmation of the compound's identity, these findings remain suggestive for the class of dithiolethiones rather than specific to the 4-methyl derivative.

Role as an Endogenous Hydrogen Sulfide (B99878) (H₂S) Donor

The class of 3H-1,2-dithiole-3-thiones is recognized for its potential to act as hydrogen sulfide (H₂S) donors. gsea-msigdb.org H₂S is a gasotransmitter with significant roles in various physiological processes. nih.gov While it is plausible that 4-methyl-3H-1,2-dithiole-3-thione can release H₂S, specific studies detailing the mechanism, kinetics, and biological efficacy of H₂S donation from this particular compound are not available in the reviewed scientific literature. The development of triggered H₂S donors is an active area of research for therapeutic applications. nih.govnih.gov

Structure Activity Relationship Sar Studies of Dithiolethiones

Analysis of Structural Features Correlating with Phase II Enzyme Induction

The core structure of 3H-1,2-dithiole-3-thione is fundamental to its biological activity as an inducer of phase II enzymes, such as NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione (B108866) S-transferase (GST). The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), is itself a potent inducer of these enzymes across a range of tissues. nih.govnih.govoup.com This activity is largely attributed to its ability to activate the transcription factor Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of phase II enzyme genes, initiating their transcription.

The presence of the dithiolethione ring is a critical structural feature. Studies comparing various derivatives have shown that even minor modifications to this core can significantly impact inductive potency. For instance, the degree of enzyme induction is not only dependent on the presence of the dithiolethione moiety but also on the nature and position of substituents attached to the carbon atoms of the ring.

Influence of Substituents on Biological Activity

The substitution pattern on the 3H-1,2-dithiole-3-thione ring plays a pivotal role in modulating the potency and organ specificity of phase II enzyme induction. Research on a series of dithiolethione derivatives in rats has provided valuable insights into these structure-activity relationships. nih.gov

In a comparative study, the unsubstituted 3H-1,2-dithiole-3-thione (D3T) was found to be a more potent enzyme inducer than the well-known derivative oltipraz (B1677276) (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione) in all tissues examined. nih.gov The addition of a simple methyl group can have varied effects depending on its position. For example, 5-methyl-3H-1,2-dithiole-3-thione was identified as one of the most active compounds, demonstrating a high degree of enzyme induction in multiple organs. nih.gov

Conversely, the introduction of a chlorine atom at the 4-position, as seen in 4-chloro-5-methyl-3H-1,2-dithiole-3-thione, resulted in particularly effective induction in the liver. nih.gov A phenyl group at the 4-position conferred high inductive activity in the lungs. nih.gov These findings underscore the significant influence that different substituents exert on the biological activity of the dithiolethione scaffold.

The following table summarizes the comparative inductive activity of various dithiolethiones on NQO1 and GST in different rat tissues, illustrating the impact of substituent changes.

CompoundLiver (NQO1/GST)Kidneys (NQO1/GST)Lungs (NQO1/GST)Urinary Bladder (NQO1/GST)
3H-1,2-dithiole-3-thione (D3T)High / HighHigh / ModerateHigh / HighHigh / High
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz)Weak / WeakWeak / WeakWeak / WeakWeak / Weak
5-Methyl-3H-1,2-dithiole-3-thioneVery High / Very HighHigh / ModerateVery High / HighHigh / High
4-Chloro-5-methyl-3H-1,2-dithiole-3-thioneVery High / Very HighHigh / ModerateHigh / HighModerate / Moderate
4-Phenyl-3H-1,2-dithiole-3-thioneHigh / HighModerate / WeakVery High / Very HighModerate / Moderate

Data derived from a comparative study in rats. nih.gov "Weak," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported enzyme induction ratios.

Organ Specificity of Inductive Activity in Preclinical Models

A remarkable feature of dithiolethiones is the organ specificity of their enzyme-inducing activity, which is heavily influenced by their chemical structure. Preclinical studies in rats have demonstrated that different analogs can preferentially target specific organs. nih.gov

For example, while the unsubstituted D3T and 5-methyl-D3T show broad-spectrum inductive activity across many tissues, other derivatives exhibit more localized effects. As mentioned, 4-chloro-5-methyl-3H-1,2-dithiole-3-thione is a potent inducer in the liver, and 4-phenyl-3H-1,2-dithiole-3-thione shows marked activity in the lungs. nih.gov Another derivative, 5,6-dihydrocyclopenta[c]-1,2-dithiole-3-thione (cyclopenta), was found to be a particularly potent enzyme inducer in the urinary bladder. nih.gov

This organ-specific induction is a critical consideration for the potential therapeutic application of these compounds. The ability to target specific tissues could allow for more directed pharmacological effects. The differential activity of these compounds in various organs is highlighted in the table below, which shows the relative induction of NQO1 and GST in selected tissues.

CompoundForestomach (NQO1/GST)Glandular Stomach (NQO1/GST)Duodenum (NQO1/GST)Jejunum (NQO1/GST)
3H-1,2-dithiole-3-thione (D3T)Very High / Very HighHigh / HighVery High / Very HighHigh / High
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz)Weak / WeakWeak / WeakWeak / WeakWeak / Weak
5-Methyl-3H-1,2-dithiole-3-thioneVery High / Very HighVery High / Very HighVery High / Very HighVery High / Very High
4-Chloro-5-methyl-3H-1,2-dithiole-3-thioneHigh / HighHigh / HighHigh / HighHigh / High
4-Phenyl-3H-1,2-dithiole-3-thioneHigh / HighModerate / ModerateHigh / HighModerate / Moderate

Data derived from a comparative study in rats. nih.gov "Weak," "Moderate," "High," and "Very High" are qualitative descriptors based on the reported enzyme induction ratios.

Advanced Pharmaceutical Research and Development Concepts

Prodrug Design Strategies for Dithiolethione Derivatives

The clinical application of dithiolethiones, including 3H-1,2-dithiole-3-thione, 4-methyl-, can be hampered by unfavorable physicochemical properties such as low aqueous solubility and rapid metabolism, which may lead to suboptimal bioavailability and potential side effects. nih.gov Prodrug design is a versatile strategy to address these limitations by chemically modifying the parent drug to improve its pharmaceutical and pharmacokinetic properties. advancedsciencenews.com

Enhancement of Aqueous Solubility

A significant hurdle in the development of many orally administered drugs is poor aqueous solubility, which can limit dissolution and subsequent absorption. For dithiolethione derivatives, which are often lipophilic, enhancing water solubility is a key objective of prodrug design.

One innovative approach involves the use of polymeric micelles. For instance, a prodrug of the dithiolethione 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) was developed by linking it to an amphiphilic diblock copolymer. nih.gov These copolymers, consisting of a hydrophilic segment and a hydrophobic segment to which the drug is attached via an ester bond, self-assemble into nanoscopic micelles in an aqueous environment. nih.gov This formulation effectively solubilizes the hydrophobic drug within the micellar core, significantly increasing its apparent aqueous solubility. nih.gov While this specific example does not involve 4-methyl-3H-1,2-dithiole-3-thione, the principle is directly applicable. A similar strategy could be envisioned where the 4-methyl derivative is functionalized with a suitable linker for conjugation to a hydrophilic polymer.

Another established method to enhance the solubility of a drug is by introducing ionizable promoieties, such as phosphate (B84403) esters. This strategy has been successfully applied to numerous drugs to create water-soluble prodrugs suitable for intravenous administration.

Strategies for Improved Bioavailability

Beyond increasing solubility, prodrug strategies can also be employed to enhance the oral bioavailability of dithiolethiones. This can be achieved by improving absorption and protecting the drug from presystemic metabolism.

The aforementioned polymeric micelle approach not only enhances solubility but can also improve bioavailability. The nanosize of the micelles can facilitate transport across biological membranes, and the encapsulation of the drug can protect it from enzymatic degradation in the gastrointestinal tract. nih.gov Furthermore, the release of the active drug from the micelle can be controlled by the choice of linker, allowing for sustained release and prolonged therapeutic effect. nih.gov

Another strategy involves designing prodrugs that can be actively transported across the intestinal epithelium by nutrient transporters. By attaching a promoiety that is a substrate for a specific transporter, the absorption of the parent drug can be significantly increased.

Metabolic Transformation of Prodrugs to Active Species

A crucial aspect of prodrug design is ensuring that the prodrug is efficiently converted to the active parent drug at the desired site of action. This bioconversion is typically mediated by enzymes. researchgate.net

In the case of ester-linked dithiolethione prodrugs, such as the one incorporated into polymeric micelles, the release of the active drug is often triggered by esterases, which are ubiquitous in the body. nih.gov The rate of this enzymatic hydrolysis can be tuned by modifying the steric and electronic properties of the linker connecting the drug to the promoiety. nih.gov For example, using different amino acid linkers (glycine versus isoleucine) in the polymeric prodrug of ADT-OH resulted in different release rates of the active drug. nih.gov

The metabolic fate of dithiolethiones themselves is also an important consideration. For example, Oltipraz (B1677276), a complex dithiolethione derivative with a pyrazinyl substituent, undergoes extensive metabolism. nih.gov While the metabolism of 3H-1,2-dithiole-3-thione, 4-methyl- is not as extensively studied, it is anticipated to be metabolized by phase I and phase II enzymes. Understanding these metabolic pathways is essential for designing prodrugs that release the active compound in its most effective form.

Design of Novel Analogues for Targeted Biological Activity

The dithiolethione scaffold serves as a privileged pharmacophore that can be chemically modified to develop novel analogues with enhanced potency and targeted biological activity. researchgate.netnih.gov The design of such analogues is often guided by structure-activity relationship (SAR) studies.

For dithiolethiones, SAR studies have shown that the nature and position of substituents on the dithiolethione ring significantly influence their biological activity. For instance, in a study of dithiolethiones as inducers of glutathione (B108866) in a neuroblastoma cell line, the substitution pattern was found to be critical for activity. nih.gov

One promising strategy for designing novel analogues is the creation of hybrid molecules, where the dithiolethione moiety is combined with another pharmacophore to achieve a synergistic or multi-target effect. For example, dithiolethione-conjugated non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized. These hybrid compounds aim to combine the chemopreventive properties of dithiolethiones with the anti-inflammatory action of NSAIDs.

Another approach is to design dithiolethione-based inhibitors for specific enzymes involved in disease pathogenesis. nih.gov By understanding the three-dimensional structure of the target enzyme's active site, it is possible to design dithiolethione analogues with substituents that optimize binding and inhibition. This structure-based drug design approach can lead to the development of highly potent and selective inhibitors for various therapeutic targets.

The introduction of different functional groups at the C-5 position of the 4-methyl-3H-1,2-dithiole-3-thione ring is a common strategy to modulate biological activity. For example, the well-known dithiolethione, Oltipraz, features a pyrazinyl group at the C-5 position, which is crucial for its chemopreventive activity. nih.gov Synthesizing a library of 5-substituted-4-methyl-3H-1,2-dithiole-3-thione derivatives and screening them for various biological activities can lead to the discovery of novel therapeutic agents.

Below is a table of some dithiolethione derivatives and their reported biological activities, illustrating the potential for designing novel analogues.

Compound NameStructureReported Biological Activity
3H-1,2-Dithiole-3-thione, 4-methyl- 4-methyl-3H-1,2-dithiole-3-thioneCore structure for analogue development.
Oltipraz 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thioneChemopreventive agent, inducer of phase II enzymes. nih.gov
Anethole dithiolethione (ADT) 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thioneCholeretic and sialogogue agent.
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thioneChemopreventive properties. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Geometry Optimization and Electronic Structure Calculations

Computational techniques are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-methyl-3H-1,2-dithiole-3-thione, a process known as molecular geometry optimization. bioinfopublication.org Methods such as molecular mechanics (MM+), semi-empirical methods (PM3), and more rigorous ab initio and Density Functional Theory (DFT) calculations are employed to achieve this. bioinfopublication.org For instance, initial optimizations can be performed using the MM+ force field, followed by re-optimization with the PM3 method. bioinfopublication.org For a higher level of theory, Gaussian program packages are utilized with basis sets like HF/6-311++G(d,p) and B3LYP/6-311++G(d,p). bioinfopublication.org

These calculations provide crucial data on bond lengths, valence angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration. bioinfopublication.org Furthermore, electronic structure calculations yield valuable information about the distribution of electrons within the molecule, including net charges, dipole moments, and electron affinities. bioinfopublication.org Theoretical studies have also been conducted on the broader class of 1,2-dithiole-3-thiones, examining their electronic spectra and the nature of the dithiole ring. researchgate.netresearchgate.net

Table 1: Computed Properties of 3H-1,2-Dithiole-3-thione, 4-methyl-

PropertyValueMethod/Source
Molecular FormulaC4H4S3PubChem nih.gov
Molecular Weight148.3 g/mol PubChem nih.gov
IUPAC Name4-methyldithiole-3-thioneLexichem TK 2.7.0 nih.gov
InChIInChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3InChI 1.0.6 nih.gov
InChIKeyYHKZVQYBNUVXKY-UHFFFAOYSA-NInChI 1.0.6 nih.gov
Canonical SMILESCC1=CSSC1=SCactvs 3.4.8.18 nih.gov

This table was generated using data from PubChem.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1,2-dithiole-3-thione derivatives, including 4-methyl-3H-1,2-dithiole-3-thione, QSAR studies have been performed to understand and predict their detoxication properties. zenodo.org These studies often employ multiple linear regression (MLR) to correlate molecular descriptors with biological activities, such as the induction of quinone reductase, a key phase II detoxification enzyme. zenodo.orgresearchgate.net

The molecular descriptors used in these models can be quantum chemical parameters derived from DFT calculations, such as HOMO-LUMO energy gaps, and net atomic charges. researchgate.net Other descriptors can include physicochemical properties like lipophilicity (logP), molecular volume (MV), and surface area (SAG). zenodo.org By developing robust QSAR models, researchers can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov The predictive power of these models is typically validated through cross-validation techniques like the leave-one-out method and by using an external set of molecules. zenodo.org

Table 2: Selected Descriptors Used in QSAR Studies of 1,2-Dithiole-3-thione Derivatives

DescriptorDescriptionRelevance
qS2, qC3, qC5, qS6Net atomic charges on specific sulfur and carbon atomsElectronic interactions and reactivity zenodo.org
DMDipole MomentPolarity and solubility zenodo.org
PolPolarizabilityMolecular interactions zenodo.org
log PLogarithm of the partition coefficientLipophilicity and membrane permeability zenodo.org
MVMolecular VolumeSteric effects zenodo.org
SAGSurface Area GridMolecular size and shape zenodo.org
HEHydration EnergyInteraction with aqueous environments zenodo.org
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability zenodo.org

This table is based on descriptors reported in a QSAR study of 1,2-dithiole-3-thione analogues. zenodo.org

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This technique is crucial for understanding the mechanism of action of drugs and for designing new therapeutic agents. nih.govresearchgate.net For dithiolethione compounds, molecular docking studies have been used to investigate their interactions with protein targets. nih.govresearchgate.netsemanticscholar.org

These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov For example, studies have shown that dithiolethiones can covalently interact with the p50 and p65 subunits of NF-κB, a transcription factor involved in inflammation and cancer. nih.gov This interaction is thought to occur via disulfide bond formation with protein thiols. nih.gov By elucidating these ligand-protein interactions at the atomic level, molecular docking provides valuable insights that can guide the optimization of lead compounds to improve their binding affinity and selectivity. mdpi.com

Advanced Research Methodologies and Experimental Models

Genomic and Proteomic Profiling

Genomic and proteomic approaches are fundamental in obtaining a comprehensive overview of the cellular response to dithiolethiones. These high-throughput methods allow for the simultaneous analysis of thousands of genes and proteins, revealing complex regulatory networks.

Microarray Analysis for Gene Expression Profiling

Microarray analysis has been a pivotal technique for identifying the global changes in gene expression induced by D3T, a potent activator of the Keap1-Nrf2 pathway. nih.gov This technology provides a broad-spectrum view of the transcriptional networks modulated by the compound.

In one key study, oligonucleotide microarray analysis was performed on liver tissue from mice treated with D3T to identify genes regulated by the Keap1-Nrf2 pathway. nih.gov The analysis revealed that D3T treatment resulted in the upregulation of 292 gene transcripts. A significant majority of these—79%—were found to be Nrf2-dependent, as their induction was absent in Nrf2-deficient mice. nih.gov Beyond well-known antioxidant and detoxification enzymes, this analysis uncovered novel gene clusters involved in cellular maintenance and survival, including chaperones, protein trafficking molecules, and components of the ubiquitin/proteasome system. nih.gov Conversely, the study also identified 31 genes that were repressed in an Nrf2-dependent manner, primarily those related to cholesterol and lipid biosynthesis. nih.gov

Another investigation using Affymetrix microarray chips on liver samples from D3T-treated rats provided further detail on the affected pathways. physiology.org This research confirmed a profound upregulation of genes involved in glutathione (B108866) metabolism and identified a significant downregulation of nearly all expressed genes related to cholesterol biosynthesis. physiology.org

Technique Model System Key Findings Affected Gene Clusters/Pathways
Oligonucleotide MicroarrayWild-type and Nrf2-deficient mice (liver tissue)Upregulation of 292 transcripts (79% Nrf2-dependent); Repression of 31 transcripts. nih.govUpregulated: Detoxification enzymes, Antioxidant proteins, Chaperones, Protein trafficking, Ubiquitin/Proteasome subunits. nih.govDownregulated: Cholesterol/Lipid biosynthesis. nih.gov
Affymetrix GeneChipsFischer F344 rats (liver tissue)Validated upregulation of glutathione metabolism genes; Confirmed downregulation of cholesterol biosynthesis genes. physiology.orgUpregulated: Glutathione metabolism (e.g., Gsta1, Gsta2, Gstp1, Gclc). physiology.orgDownregulated: Cholesterol biosynthesis (e.g., Hmgcs1, Pcsk9). physiology.org
Microarray AnalysisRats (liver tissue)Identification of inducible genes at a chemopreventive dose, including those that detoxify aflatoxin. oup.comUpregulated: GSTA5 (Glutathione S-transferase A5), AFAR (Aflatoxin B1 aldehyde reductase). oup.com

Cellular and Subcellular Experimental Models

Cellular models are indispensable for dissecting the specific molecular interactions and signaling cascades affected by 4-methyl-3H-1,2-dithiole-3-thione and its analogs. These in vitro systems allow for controlled experiments in specific cell types relevant to various physiological and pathological processes.

Murine Keratinocytes

Murine keratinocytes serve as a critical model for studying skin biology and the effects of topical or systemic agents on epidermal cells. Research using these cells has been instrumental in defining the signaling pathways that mediate the induction of protective genes by D3T.

Studies in murine keratinocytes have shown that D3T is a potent inducer of NAD(P)H:quinone oxidoreductase 1 (Nqo1) and other phase 2 detoxifying enzymes. nih.govcncb.ac.cn This induction is mediated through the activation of the transcription factor Nrf2, evidenced by its increased accumulation in the nucleus following D3T treatment. nih.govcncb.ac.cnaacrjournals.org A pivotal finding from this model was the identification of the specific upstream signaling cascade involved; the phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2) was demonstrated to be essential for the nuclear translocation of Nrf2 and the subsequent transcription of its target genes. nih.govcncb.ac.cn The use of a pharmacological inhibitor for ERK1/2 was shown to largely block D3T-induced Nrf2 accumulation and ARE-driven gene expression, whereas inhibitors for other pathways like p38, PKC, and PI3K had no effect. nih.govcncb.ac.cn

Experimental Model Treatment Key Observation Molecular Mechanism
Murine Keratinocytes3H-1,2-dithiole-3-thione (D3T)Increased expression of Nqo1 and other phase 2 enzymes. nih.govcncb.ac.cnIncreased nuclear accumulation of the transcription factor Nrf2. nih.govcncb.ac.cnaacrjournals.org
Murine KeratinocytesD3T + ERK1/2 InhibitorBlockade of Nrf2 nuclear accumulation and ARE-driven gene expression. nih.govcncb.ac.cnThe D3T-induced Nrf2 activation is dependent on the ERK1/2 signaling pathway. nih.govcncb.ac.cnnih.gov

Neuroblastoma Cells (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurobiology, particularly for studying neurodegenerative processes and neuroprotective strategies. spandidos-publications.com These cells can be exposed to neurotoxins to mimic the cellular stress observed in diseases like Parkinson's disease.

In this model, D3T has been shown to be a potent inducer of crucial cellular defenses. nih.gov Treatment of SH-SY5Y cells with D3T led to significant increases in the levels of reduced glutathione (GSH), both in the total cell and specifically within the mitochondria, as well as an increase in the phase 2 enzyme NQO1. nih.gov This upregulation of endogenous antioxidant capacity conferred significant protection against cell death elicited by a range of neurotoxicants, including dopamine (B1211576), 6-hydroxydopamine (6-OHDA), 4-hydroxy-2-nonenal (HNE), and hydrogen peroxide (H₂O₂). nih.gov The findings demonstrate that D3T enhances neuronal cell resilience by boosting internal defense mechanisms against oxidative and electrophilic stress. nih.gov

Experimental Model Key Upregulated Defenses Neurotoxins Tested Outcome of D3T Pretreatment
SH-SY5Y Neuroblastoma CellsTotal Cellular Glutathione (GSH), Mitochondrial GSH, NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govDopamine, 6-hydroxydopamine (6-OHDA), 4-hydroxy-2-nonenal (HNE), Hydrogen Peroxide (H₂O₂). nih.govSignificant protection against cytotoxicity elicited by all tested neurotoxins. nih.gov

Cardiac Fibroblasts

Cardiac fibroblasts are essential for maintaining the structural integrity of the heart, but they also play a role in cardiac pathologies. Understanding how to protect these cells from stress is crucial for cardiac research. Experimental models using cardiac fibroblasts from both wild-type and genetically modified mice have clarified the central role of Nrf2 in the protective effects of D3T.

Research using cardiac fibroblasts isolated from Nrf2 wild-type (Nrf2+/+) and knockout (Nrf2-/-) mice demonstrated that Nrf2 is critical for both the basal expression and the chemical induction of antioxidant enzymes. nih.gov In Nrf2+/+ fibroblasts, D3T treatment led to a significant induction of superoxide (B77818) dismutase (SOD), catalase, GSH, glutathione reductase (GR), glutathione S-transferase (GST), and NQO1. nih.govelsevierpure.com However, this inducibility was completely abolished in the Nrf2-/- cells. nih.gov Consequently, the Nrf2-/- fibroblasts were far more susceptible to cytotoxicity from reactive oxygen and nitrogen species. While D3T pretreatment provided dramatic protection to the wild-type cells, it offered only slight protection to the Nrf2-deficient cells, proving that the Nrf2 signaling pathway is the principal mechanism for D3T's cytoprotective action in this cell type. nih.gov

Cell Model D3T Treatment Effect Susceptibility to Oxidative/Nitrosative Stress Conclusion
Nrf2+/+ (Wild-type) Cardiac FibroblastsSignificant induction of SOD, Catalase, GSH, GR, GST, NQO1. nih.govelsevierpure.comD3T pretreatment conferred dramatically increased resistance to cytotoxicity. nih.govNrf2 is essential for the chemical induction of antioxidant defenses by D3T. nih.gov
Nrf2-/- (Knockout) Cardiac FibroblastsInduction of antioxidant enzymes by D3T was completely abolished. nih.govMuch higher sensitivity to cytotoxicity; D3T offered only slight protection. nih.govThe cytoprotective effect of D3T in cardiac fibroblasts is critically dependent on Nrf2. nih.gov

Retinal Pigment Epithelial Cells (hRPE)

The retinal pigment epithelium (RPE) is a cell monolayer vital for retinal health, and its damage by oxidative stress is implicated in eye diseases. Both primary human RPE (hRPE) cells and the continuous cell line ARPE-19 are used as experimental models to study cytoprotective mechanisms against retinal damage.

Research has shown that D3T protects RPE cells from damage induced by ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂). This protection involves the inhibition of cell death and apoptosis. The underlying mechanism was traced to the activation of the Nrf2-heme oxygenase-1 (HO-1) signaling axis. D3T treatment induces the phosphorylation of Nrf2, leading to its accumulation in the nucleus and subsequent expression of the ARE-dependent gene HO-1. Further investigation revealed that this Nrf2 activation is dependent on an upstream pathway involving Akt and the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The use of inhibitors for Akt or mTORC1, as well as shRNA to knock down Akt1, prevented D3T-induced Nrf2-HO-1 activation and abolished the cytoprotective effects.

Experimental Model Stressor Protective Effect of D3T Signaling Pathway Implicated
Primary hRPE and ARPE-19 cellsUV radiation, H₂O₂Inhibition of cell death and apoptosis; Inhibition of ROS production.Activation of the Akt/mTORC1 pathway.
Primary hRPE and ARPE-19 cellsUV radiation, H₂O₂Nuclear accumulation of Nrf2 and increased expression of HO-1.Nrf2-HO-1 activation is downstream of Akt/mTORC1.
Primary hRPE and ARPE-19 cellsUV radiationAbolished cytoprotection when Akt, mTORC1, or Nrf2-HO-1 are inhibited.The Akt-mTORC1-Nrf2-HO-1 axis is required for D3T-mediated cytoprotection.

Microglial Cells

Research specifically detailing the direct effects of 4-methyl-3H-1,2-dithiole-3-thione on microglial cells is limited. However, the broader class of dithiolethiones, to which this compound belongs, is known to activate the Nrf2 signaling pathway. researchgate.net This pathway is a critical regulator of the antioxidant response and has been shown to modulate microglial activation. researchgate.net The parent compound, 3H-1,2-dithiole-3-thione, has been demonstrated to repress microglia activation and the expression of inflammatory cytokines. Further research is required to determine if 4-methyl-3H-1,2-dithiole-3-thione exhibits similar activities.

Dendritic Cells

Specific studies on the interaction of 4-methyl-3H-1,2-dithiole-3-thione with dendritic cells have not been extensively reported. However, research on the unsubstituted parent compound, 3H-1,2-dithiole-3-thione, has shown that it can suppress dendritic cell activation and the production of cytokines. This suggests a potential immunomodulatory role for this class of compounds, which may extend to its 4-methyl derivative.

T-Lymphocytes (Th1, Th17 Cells)

Hepatoma Cells (e.g., Hepa-1c1c7)

The murine hepatoma Hepa-1c1c7 cell line has been a key in vitro model for evaluating the chemopreventive properties of dithiolethiones, including 4-methyl-3H-1,2-dithiole-3-thione. This compound has been shown to be an effective inducer of Phase II detoxification enzymes in these cells.

Table 1: Induction of Phase II Enzymes by Dithiolethiones in Hepa-1c1c7 Cells

CompoundConcentration for Doubling of NQO1 Activity (µM)Relative Potency (vs. Oltipraz)
4-methyl-3H-1,2-dithiole-3-thione Data not specifiedMore effective inducer of NQO1 than oltipraz (B1677276)
OltiprazData not specified1
5,6-dihydrocyclopenta[c]-1,2-dithiole-3(4H)-thione (CPDT)Data not specified88
3H-1,2-dithiole-3-thione (D3T)Data not specified72
Anethole dithiolethione (ADT)Data not specified~1

This table is based on comparative data; specific concentration values for 4-methyl-3H-1,2-dithiole-3-thione were not provided in the reviewed sources.

Human Keratinocyte Cell Line (HaCaT)

There is currently no available research specifically investigating the effects of 4-methyl-3H-1,2-dithiole-3-thione on the human keratinocyte cell line, HaCaT.

Vascular Smooth Muscle Cells

While direct studies on 4-methyl-3H-1,2-dithiole-3-thione are lacking, a patent for camptothecin (B557342) drug combinations lists a series of 3H-1,2-dithiole-3-thiones, including the 4-methyl variant, and separately discusses the promotion of prostacyclin synthesis in vascular smooth muscle. However, a direct link or experimental data for 4-methyl-3H-1,2-dithiole-3-thione's effect on these cells is not provided.

In Vivo Animal Models for Efficacy Evaluation (Preclinical Studies)

Rodent models have been instrumental in assessing the chemopreventive efficacy of 4-methyl-3H-1,2-dithiole-3-thione. These preclinical studies have primarily focused on its ability to inhibit carcinogenesis in various organs. The compound has been evaluated for its capacity to induce protective Phase II enzymes in different tissues.

Table 2: Summary of In Vivo Efficacy of Selected Dithiolethiones in Rodent Models

CompoundAnimal ModelKey Findings
4-methyl-3H-1,2-dithiole-3-thione RatsShowed high activity in inducing GST and NQO1 in multiple tissues.
OltiprazRodentsInhibited carcinogenesis in a wide range of organs including the bladder, colon, liver, and lung.
5,6-dihydrocyclopenta[c]-1,2-dithiole-3(4H)-thione (CPDT)RatsParticularly active in inducing protective enzymes in the kidney and urinary bladder.
4-phenyl-3H-1,2-dithiole-3-thioneRatsShowed notable activity in the lungs.
5-methyl-3H-1,2-dithiole-3-thioneRatsDemonstrated significant enzyme induction in the intestines.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a primary animal model for the human autoimmune disease multiple sclerosis. Research into related dithiolethiones, such as the parent compound 3H-1,2-dithiole-3-thione (D3T), has demonstrated significant therapeutic effects in EAE. researchgate.netnih.govresearchgate.net Studies show that D3T can delay disease onset, reduce severity, and prevent progression and exacerbation when administered to mice with EAE. researchgate.net The mechanisms involve the suppression of dendritic cell activation, inhibition of pathogenic Th1 and Th17 cell differentiation, and the reduction of microglia activation and inflammatory cytokine expression. researchgate.netresearchgate.net Specifically, D3T has been shown to promote the induction of phase II antioxidant enzymes within microglia, highlighting its neuroprotective potential by affecting both innate and adaptive immune responses. researchgate.net Another derivative, 5-Amino-3-thioxo-3H- mdpi.comdocumentsdelivered.comdithiole-4-carboxylic acid ethyl ester (ACDT), has also been shown to ameliorate disease severity in EAE models by suppressing neuroinflammation.

While these findings on related compounds are significant, specific studies detailing the use of 4-methyl-3H-1,2-dithiole-3-thione in EAE models are not extensively available in publicly accessible scientific literature.

Psoriasis Murine Models

Murine models are crucial for understanding the pathology of psoriasis, a chronic autoimmune skin condition. researchgate.net The imiquimod (B1671794) (IMQ)-induced psoriasis model is widely used due to its convenience and ability to mimic human psoriatic features. researchgate.net Research on the parent compound, D3T, has shown that it can significantly reduce skin inflammation in this model. nih.gov Treatment with D3T in psoriatic mouse models resulted in marked reductions in ear thickness, redness, and scaling. nih.gov The underlying mechanism involves the inhibition of NLRP3 inflammasome activation, which is linked to inflammatory diseases and abnormal T-cell differentiation. nih.gov D3T was also found to inhibit the expression of NLRP3, caspase-1, and IL-1β in stimulated human keratinocytes (HaCaT cells). nih.gov

Currently, dedicated research focusing solely on the effects of 4-methyl-3H-1,2-dithiole-3-thione within psoriasis murine models is not prominently featured in the available scientific literature.

Models for Studying Oxidative Stress and Detoxification

Models of oxidative stress are fundamental to understanding the protective mechanisms of dithiolethiones. These compounds are recognized as potent inducers of phase II detoxification enzymes and antioxidant defenses. documentsdelivered.com The parent compound D3T, for instance, is known to be a powerful inducer of antioxidant genes and glutathione biosynthesis through the activation of the transcription factor Nrf2. researchgate.netchemsynthesis.com

In one study using SH-SY5Y cells, D3T was confirmed to increase glutathione (GSH) concentrations and the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov However, in the specific context of advanced glycation end-product (AGE)-induced stress, D3T unexpectedly potentiated oxidative damage and reactive oxygen species (ROS) formation. nih.gov Another related compound, Oltipraz (4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione), has been observed along with D3T to generate reactive oxygen radicals in the presence of thiols, a property that may be linked to their induction of protective enzymes. documentsdelivered.com

Direct and specific experimental data on 4-methyl-3H-1,2-dithiole-3-thione in models of oxidative stress and detoxification remains limited in published research.

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to quantify the effects of dithiolethiones at a cellular level, particularly their impact on enzymatic activity and signaling pathways.

Enzyme Activity Assays (e.g., NQO1, GST, GPx)

Enzyme activity assays are critical for measuring the induction of key phase II detoxification enzymes. For related dithiolethiones, these assays have confirmed their biological activity.

NQO1 Activity: Studies on the parent compound D3T have shown it increases the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) in cell lines such as SH-SY5Y. nih.gov

GST and GPx Activity: Dithiolethiones are generally known as inducers of Glutathione S-transferases (GSTs) and Glutathione Peroxidases (GPx), which are crucial for detoxification and antioxidant defense. Research on D3T confirms its role in promoting the induction of these and other phase II enzymes in microglia. researchgate.netresearchgate.net

Specific quantitative data from enzyme activity assays performed directly with 4-methyl-3H-1,2-dithiole-3-thione is not widely reported.

Table 1: Summary of Biological Activities of Related Dithiolethiones

This table summarizes findings for closely related compounds due to limited specific data on 4-methyl-3H-1,2-dithiole-3-thione.

CompoundModel/AssayObserved EffectReference
3H-1,2-dithiole-3-thione (D3T)EAE Mouse ModelDelays disease onset, reduces severity researchgate.net
3H-1,2-dithiole-3-thione (D3T)Psoriasis Mouse ModelReduces skin inflammation, redness, scaling nih.gov
3H-1,2-dithiole-3-thione (D3T)SH-SY5Y CellsIncreases NQO1 activity and GSH levels nih.gov
OltiprazIn vitroInduces Phase II enzymes documentsdelivered.com
3H-1,2-dithiole-3-thione (D3T)MacrophagesActivates Nrf2, suppresses LPS-induced inflammation

Reporter Gene Assays for Nrf2/ARE Transcriptional Activity

Reporter gene assays are essential for quantifying the activation of the Nrf2/Antioxidant Response Element (ARE) pathway, a primary mechanism for dithiolethiones. frontiersin.org These assays typically use a luciferase or similar reporter gene linked to ARE sequences. When a compound activates Nrf2, the transcription factor binds to the ARE and drives the expression of the reporter gene, which can be measured as a luminescent or fluorescent signal. frontiersin.org

The parent compound D3T is a well-documented activator of Nrf2. researchgate.netnih.govchemsynthesis.com Studies have shown that the protective effects of D3T in various models, including EAE and sepsis, are dependent on its ability to activate the Nrf2 pathway. nih.gov While the methodology is well-established, specific results from Nrf2/ARE reporter gene assays conducted with 4-methyl-3H-1,2-dithiole-3-thione are not detailed in the available literature.

Assessment of Intracellular Reactive Oxygen Species (ROS) Formation

Assays to measure intracellular ROS are used to evaluate a compound's pro-oxidant or antioxidant effects. These often use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. nih.govnih.govbpsbioscience.com

Research on related dithiolethiones has yielded complex results. While generally considered antioxidants, D3T and Oltipraz have been shown to mediate the production of reactive oxygen radicals in the presence of thiols. documentsdelivered.com Furthermore, D3T was found to potentiate ROS formation induced by advanced glycation end products (AGEs) in SH-SY5Y cells. nih.gov This suggests that the effect of dithiolethiones on ROS can be context-dependent.

There is a lack of specific studies reporting the assessment of intracellular ROS formation following direct treatment with 4-methyl-3H-1,2-dithiole-3-thione .

Measurement of Cellular Glutathione (GSH) Levels

The impact of dithiolethiones on cellular glutathione (GSH) levels is a key area of research, given GSH's central role in antioxidant defense. Studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), which is structurally related to the 4-methyl derivative, have shown that it is a potent inducer of glutathione biosynthesis. nih.govresearchgate.net This induction is a critical component of its chemopreventive and anti-inflammatory properties. nih.govresearchgate.net

The interaction between D3T and thiols like GSH has been investigated to understand the underlying mechanisms. Research has demonstrated that the reaction of D3T with GSH leads to the generation of superoxide radicals. nih.gov This process involves a redox reaction and is associated with oxygen consumption. nih.gov The production of reactive oxygen species is thought to be a potential mechanism for the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, including those involved in GSH synthesis. nih.gov

Experimental approaches to measure cellular GSH levels typically involve spectrophotometric or fluorometric assays. These assays often utilize reagents that react specifically with GSH to produce a detectable signal.

Table 1: Research Findings on Dithiolethione and Glutathione Interaction

Compound Interacting Thiol Observed Effect Potential Mechanism Reference
3H-1,2-Dithiole-3-thione (D3T) Glutathione (GSH) Superoxide generation, Oxygen consumption Redox reaction nih.gov

DNA Cleavage Assays

DNA cleavage assays are employed to determine if a compound can induce single- or double-strand breaks in DNA, a hallmark of genotoxicity. While direct studies on 3H-1,2-dithiole-3-thione, 4-methyl- are not extensively detailed in the provided results, research on related dithiole compounds provides insight into potential methodologies. For instance, studies on 3H-1,2-benzodithiol-3-one 1,1-dioxide have shown that it can cause thiol-dependent DNA cleavage. nih.gov This process is believed to involve the formation of hydrodisulfides (RSSH) which lead to oxidative DNA damage. nih.gov

A typical DNA cleavage assay involves incubating the compound of interest with plasmid DNA, such as pBR322. The different forms of the plasmid (supercoiled, open circular, and linear) can be separated by agarose (B213101) gel electrophoresis. Cleavage of the supercoiled form results in the appearance of the open circular and linear forms, which can be visualized and quantified. researchgate.net

Cytokine Production Analysis

The immunomodulatory effects of 3H-1,2-dithiole-3-thione and its derivatives are often assessed by analyzing their impact on cytokine production. Cytokines are signaling proteins that play a crucial role in inflammation and immune responses.

Studies on the parent compound, D3T, have revealed its ability to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net For example, in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, D3T has been shown to suppress dendritic cell activation and cytokine production. nih.gov It also inhibits the differentiation of pathogenic Th1 and Th17 cells, which are major sources of pro-inflammatory cytokines like IL-6 and IL-17A. nih.govmdpi.com Furthermore, D3T can repress microglia activation and their expression of inflammatory cytokines. nih.gov In a psoriasis model, D3T treatment led to decreased serum levels of IL-6 and IL-17A. mdpi.com

The analysis of cytokine production is typically performed using enzyme-linked immunosorbent assays (ELISAs), which can quantify the concentration of specific cytokines in biological samples like cell culture supernatants or serum.

Table 2: Effect of 3H-1,2-Dithiole-3-thione (D3T) on Cytokine Production

Cell/Model System Effect of D3T Cytokines Affected Reference
Experimental Autoimmune Encephalomyelitis (EAE) Suppresses cytokine production Not specified nih.gov
Psoriasis Mouse Model Decreased serum levels IL-6, IL-17A mdpi.com
Dendritic Cells Suppresses activation and cytokine production Not specified nih.gov
Microglia Represses activation and inflammatory cytokine expression Not specified nih.gov

Cell Viability and Apoptosis Assays

Cell viability and apoptosis assays are fundamental in determining the cytotoxic potential of a compound. These assays measure the proportion of living and dead cells in a population after treatment. While specific data for 4-methyl-3H-1,2-dithiole-3-thione is limited in the search results, the broader class of thione and thiadiazole derivatives has been evaluated for cytotoxic properties. mdpi.com

Commonly used methods for assessing cell viability include the MTT assay, which measures the metabolic activity of cells. Apoptosis, or programmed cell death, can be detected by various techniques, such as flow cytometry using Annexin V and propidium (B1200493) iodide staining, or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Analytical Techniques in Chemical Biology Research

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of 3H-1,2-dithiole-3-thione, 4-methyl- and related compounds, GC-MS has been used for their detection and quantification in biological samples. nih.gov For instance, the levels of the parent compound, D3T, in plasma and various tissues have been measured using GC-MS. nih.gov This technique allows for pharmacokinetic studies, determining the absorption, distribution, metabolism, and excretion of the compound. The PubChem database entry for 3H-1,2-dithiole-3-thione, 4-methyl- also lists GC-MS data. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov The resulting spectrum represents a molecular fingerprint, as different chemical bonds vibrate at specific frequencies. nih.gov FT-IR is a valuable tool for the structural characterization of compounds like 3H-1,2-dithiole-3-thione, 4-methyl-. nih.gov By analyzing the absorption bands in the FT-IR spectrum, researchers can identify the functional groups present in the molecule. nih.gov While a specific FT-IR spectrum for 4-methyl-3H-1,2-dithiole-3-thione was not found in the provided results, spectra for related compounds like 4-methyl-4H-1,2,4-triazole-3-thione are available and demonstrate the utility of this technique. researchgate.netspectrabase.com The Aldrich FT-IR Collection is a comprehensive library of FT-IR spectra for a vast number of chemical compounds. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds, including 4-methyl-3H-1,2-dithiole-3-thione. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-methyl-3H-1,2-dithiole-3-thione, the distinct protons in the molecule would give rise to specific signals. The methyl group (–CH₃) protons would be expected to appear as a sharp singlet in the upfield region of the spectrum. The vinyl proton (=CH–) attached to the dithiole ring would appear as a singlet in the downfield region, characteristic of protons on a double bond. The integration of these signals would correspond to a 3:1 ratio, confirming the presence of the methyl and vinyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-methyl-3H-1,2-dithiole-3-thione, four distinct signals would be anticipated. The carbon of the methyl group would appear at the highest field. The two sp² hybridized carbons of the dithiole ring (C4 and C5) would have characteristic chemical shifts, and the C3 carbon, part of the thione group (C=S), would be significantly deshielded and appear at the lowest field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Two-Dimensional (2D) NMR Techniques: To unequivocally assign all proton and carbon signals and confirm the structure, 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, although for this specific molecule with isolated spin systems, its primary use would be to confirm the absence of coupling between the methyl and vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the vinyl proton to its corresponding ring carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons separated by two or three bonds. It is crucial for piecing together the molecular structure by showing correlations from the methyl protons to the C4 and C5 carbons of the ring, and from the vinyl proton to the C3 and C4 carbons, thereby confirming the substitution pattern. mdpi.com

Hypothetical NMR Data for 4-methyl-3H-1,2-dithiole-3-thione

This table presents expected chemical shift (δ) values based on analogous structures. Actual experimental values may vary.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations (¹H → ¹³C)
C H₃~2.1 (s, 3H)~15C4, C5
=C H–~6.5 (s, 1H)~130C3, C4
C 3=S-~210-
C 4(CH₃)–-~145-

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of drug compounds and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. Its application is critical in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of compounds like 4-methyl-3H-1,2-dithiole-3-thione.

Research on related dithiolethiones has led to the development of robust and sensitive HPLC methods suitable for in vivo studies. nih.gov These methods typically employ reverse-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation of the parent compound from its more polar metabolites is achieved by carefully controlling the mobile phase composition, often using a mixture of an aqueous acid (e.g., trifluoroacetic acid) and an organic solvent like acetonitrile. nih.govmdpi.com

Methodology in Metabolite Analysis:

Sample Preparation: Biological samples are first processed to remove proteins and other interfering substances. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The prepared sample is injected into the HPLC system. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the parent dithiolethione from its various metabolites, which may have a wide range of polarities. nih.gov For instance, studies on similar compounds have successfully used a C18 column with a trifluoroacetic acid/acetonitrile mobile phase to resolve the parent drug from its metabolites. nih.gov

Detection and Quantification: As the separated components elute from the column, they are detected, most commonly by a UV detector or a mass spectrometer (LC-MS). Mass spectrometry is particularly powerful as it provides mass information that aids in the structural identification of unknown metabolites. Validated methods have demonstrated low limits of quantification, often in the nanomolar range (100-200 nM), making them suitable for tracking therapeutic concentrations in plasma. nih.gov

Studies on the biotransformation of related dithiol compounds have shown that a primary metabolic pathway involves the formation of mixed disulfides with endogenous thiols like L-cysteine. nih.gov HPLC methods have been instrumental in isolating and identifying these conjugated metabolites from urine. nih.gov Therefore, a key application of HPLC in studying 4-methyl-3H-1,2-dithiole-3-thione would be to screen for and quantify similar cysteine or glutathione conjugates.

Typical HPLC Parameters for Dithiolethione Analysis

Based on published methods for related compounds. nih.govmdpi.com

Parameter Condition
Column Reverse-Phase C18 (e.g., 200 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA
Elution Isocratic or Gradient
Flow Rate ~1.0 mL/min
Detection UV-Vis or Mass Spectrometry (MS)
Quantification Limit 100-200 nM

Cyclic Voltammetry and Electronic Spectroscopy for Antioxidant Activity Assessment

The evaluation of the antioxidant potential of compounds like 4-methyl-3H-1,2-dithiole-3-thione can be effectively performed using electrochemical and spectroscopic methods. Cyclic Voltammetry (CV) and Electronic Spectroscopy (UV-Vis) are frequently used in concert to assess the capacity of a compound to scavenge free radicals, a key indicator of antioxidant activity.

A widely used model for this assessment involves the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant activity of dithiolethione derivatives has been successfully investigated by monitoring their interaction with DPPH using both CV and UV-Vis spectroscopy.

Principle of the Assay: The DPPH radical has a deep violet color in solution and exhibits a characteristic absorption maximum in UV-Vis spectroscopy. In cyclic voltammetry, it shows a defined anodic (oxidation) peak. When DPPH accepts an electron or hydrogen atom from an antioxidant molecule, it is reduced to the non-radical form, DPPH-H. This reduction leads to two measurable changes:

Spectroscopic Change: The solution's color fades from deep violet to pale yellow, causing a decrease in the absorbance at its characteristic wavelength (~517 nm).

Electrochemical Change: The concentration of the electroactive DPPH radical decreases, resulting in a diminution of its anodic peak current in the cyclic voltammogram.

The extent of the decrease in absorbance or peak current is directly proportional to the amount of DPPH radical scavenged by the antioxidant compound.

Experimental Findings: In studies involving 1,2-dithiole-3-thione derivatives, researchers add increasing amounts of the test compound to a solution of DPPH and record the resulting changes. The data is then used to calculate the half-maximal effective concentration (EC₅₀), which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower EC₅₀ value indicates a higher antioxidant potency. Studies on derivatives have shown that these compounds possess significant DPPH radical scavenging ability.

Illustrative Data from a CV-based Antioxidant Assay

This table presents hypothetical data to illustrate the experimental principle.

Concentration of Dithiolethione (µM) DPPH Anodic Peak Current (µA) % Scavenging Activity
0 (Control)10.00%
107.525%
205.149%
402.674%
800.991%

From such data, an EC₅₀ value can be graphically or mathematically determined, providing a quantitative measure of the antioxidant strength of 4-methyl-3H-1,2-dithiole-3-thione.

Future Research Directions and Translational Potential of 4 Methyl 3h 1,2 Dithiole 3 Thione: an Academic Perspective

The compound 4-methyl-3H-1,2-dithiole-3-thione belongs to the dithiolethione class of organosulfur compounds, which are noted for their significant biological activities. mdpi.com Research into related compounds, such as 3H-1,2-dithiole-3-thione (D3T) and Oltipraz (B1677276), has highlighted their potential as chemopreventive and therapeutic agents, primarily through the induction of antioxidant and anti-inflammatory pathways. nih.govnih.gov This article explores the future academic research directions and translational potential stemming from the core structure of 4-methyl-3H-1,2-dithiole-3-thione, focusing on advancing its therapeutic applicability.

Q & A

Q. What are the established synthetic pathways for 4-methyl-3H-1,2-dithiole-3-thione and its derivatives?

The synthesis of 4-methyl-3H-1,2-dithiole-3-thione derivatives typically involves refluxing enamines (e.g., methyl 2-oxocyclopentanecarboxylate) with carbon disulfide and sulfur in tetrahydrofuran (THF). After reaction completion, the mixture is extracted with dichloromethane, purified via column chromatography or preparative TLC, and recrystallized (e.g., methanol). Yields range from 34% to 99%, with purity confirmed by GCMS and NMR spectroscopy . Modifications to the core structure, such as substituting electron-donor (methyl, ethyl) or acceptor (cyanide, chloride) groups, can alter electronic properties and reactivity .

Q. How do structural modifications influence the biological activity of 4-methyl-3H-1,2-dithiole-3-thione analogs?

Substitution at the 4- and 5-positions significantly impacts chemopreventive efficacy. For example:

  • 4-Methyl substitution (e.g., oltipraz) enhances phase II enzyme induction but is associated with toxicity in clinical trials .
  • 5-(4-Methoxyphenyl) substitution (e.g., ADT) improves organ specificity and reduces toxicity while retaining antioxidant activity .
    Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 5-position increase electrophilicity, enhancing interactions with cellular targets like Nrf2 .

Q. What experimental models are used to assess the antioxidant and chemopreventive effects of this compound?

  • In vitro : Rat aortic smooth muscle (A10) cells are treated with 4-methyl-3H-1,2-dithiole-3-thione to measure glutathione (GSH) levels, glutathione reductase (GR), and glutathione peroxidase (GPx) activity. Protection against acrolein-induced oxidative stress is a key endpoint .
  • In vivo : Rodent models evaluate phase II enzyme induction (e.g., NAD(P)H quinone oxidoreductase 1) in organs like the liver and lungs. Dose-response studies (10–50 mg/kg) identify organ-specific effects .

Q. How does 4-methyl-3H-1,2-dithiole-3-thione modulate the Nrf2-Keap1 pathway?

The compound activates Nrf2 by disrupting Keap1-mediated ubiquitination. This leads to Nrf2 translocation to the nucleus, binding to antioxidant response elements (ARE), and upregulating cytoprotective genes (e.g., heme oxygenase-1, GSH synthetase). Luciferase reporter assays in HEK293 cells and Nrf2 knockout mice confirm pathway specificity .

Advanced Research Questions

Q. How can contradictory results between preclinical and clinical studies of 4-methyl-3H-1,2-dithiole-3-thione derivatives be addressed?

  • Dose optimization : Preclinical models often use higher doses (e.g., 50 mg/kg in mice) than tolerated in humans. Pharmacokinetic studies (e.g., AUC, Cmax) are critical for interspecies scaling .
  • Biomarker validation : Measure NQO1 induction in human buccal mucosa or peripheral blood mononuclear cells (PBMCs) to confirm target engagement .
  • Toxicity profiling : Prioritize analogs with lower CYP3A4 inhibition (e.g., ADT derivatives) to mitigate drug-drug interactions observed with oltipraz .

Q. What computational methods predict the electronic properties and reactivity of 4-methyl-3H-1,2-dithiole-3-thione?

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate charge densities. Compare HOMO-LUMO gaps to assess electrophilicity .
  • Molecular docking : Simulate interactions with Keap1 cysteine residues (Cys151, Cys273) to predict Nrf2 activation potential. MD simulations (10–100 ns) validate binding stability .

Q. What mechanisms explain the pro-oxidant effects of 4-methyl-3H-1,2-dithiole-3-thione under specific conditions?

At high concentrations (>50 µM), the compound autoxidizes, generating hydrogen sulfide (H2S) and reactive oxygen species (ROS) via thiyl radical intermediates. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) confirms ROS production. Paradoxically, this pro-oxidant activity may enhance selective cytotoxicity in cancer cells .

Q. How can hybrid molecules incorporating 4-methyl-3H-1,2-dithiole-3-thione improve therapeutic efficacy?

  • Chalcone hybrids : Conjugation with α,β-unsaturated ketones enhances electrophilicity and ARE activation. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 7 hr) .
  • Metal complexes : Coordination with Zn(II) or Cu(II) increases membrane permeability. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies cellular metal uptake .

Q. What strategies enhance organ-specific delivery of 4-methyl-3H-1,2-dithiole-3-thione analogs?

  • Lipid nanoparticles (LNPs) : Encapsulate derivatives with logP >3 for liver targeting. Dynamic light scattering (DLS) confirms particle size (50–100 nm) .
  • Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl 3-thioxo-3H-1,2-dithiole-4-carboxylate) improves oral bioavailability. Hydrolysis in intestinal mucosa releases active drug .

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